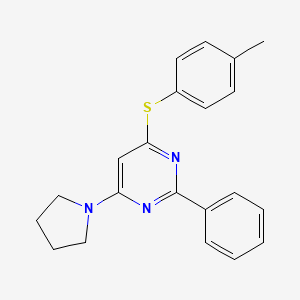

4-Methylphenyl 2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl sulfide

Description

4-Methylphenyl 2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl sulfide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with phenyl and pyrrolidinyl groups, as well as a sulfide linkage. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.

Properties

IUPAC Name |

4-(4-methylphenyl)sulfanyl-2-phenyl-6-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3S/c1-16-9-11-18(12-10-16)25-20-15-19(24-13-5-6-14-24)22-21(23-20)17-7-3-2-4-8-17/h2-4,7-12,15H,5-6,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINFOQNEPVAZNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=NC(=NC(=C2)N3CCCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Methylphenyl 2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl sulfide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

Substitution Reactions: The introduction of phenyl and pyrrolidinyl groups onto the pyrimidine ring is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution.

Sulfide Linkage Formation: The final step involves the formation of the sulfide linkage, which can be accomplished through the reaction of thiols with halogenated precursors under mild conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-Methylphenyl 2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl sulfide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the cleavage of the sulfide linkage.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methylphenyl 2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl sulfide has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

Biology: Studies have explored its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

Medicine: Research has investigated its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent due to its unique chemical properties.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4-Methylphenyl 2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl sulfide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

When compared to other similar compounds, 4-Methylphenyl 2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl sulfide stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:

Phenylpyrimidines: These compounds share the pyrimidine ring structure but lack the sulfide linkage and pyrrolidinyl group.

Pyrrolidinylpyrimidines: These compounds contain the pyrrolidinyl group but may have different substituents on the pyrimidine ring.

Sulfide-linked Pyrimidines: These compounds have a sulfide linkage but may differ in the nature of the substituents on the pyrimidine ring.

Biological Activity

4-Methylphenyl 2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl sulfide is a complex organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. Its unique structure, characterized by a pyrimidine ring with phenyl and pyrrolidinyl substituents, as well as a sulfide linkage, allows for various interactions with biological macromolecules, making it a subject of interest in pharmacological research.

- Molecular Formula: C21H21N3S

- Molecular Weight: 349.47 g/mol

- CAS Number: 339018-77-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine ring through condensation reactions and subsequent nucleophilic substitutions to introduce phenyl and pyrrolidinyl groups. The final step often includes the formation of the sulfide linkage via reactions with thiols.

The biological activity of 4-Methylphenyl 2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl sulfide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate various biological pathways, leading to therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to 4-Methylphenyl 2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl sulfide exhibit significant anticancer properties. For instance, studies on related pyrimidine derivatives have shown that they can inhibit cell proliferation in various cancer cell lines, including leukemia and solid tumors.

Case Study: Antiproliferative Effects

A study demonstrated that a related compound induced apoptosis in HL-60 leukemia cells by arresting the cell cycle at the G2/M phase and activating caspase pathways. The approximate IC50 for this compound was found to be around 103 nM, indicating potent activity against cancer cells while sparing normal cells .

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Smh-3 | HL-60 | 103 | G2/M arrest, caspase activation |

| Compound X | HCT116 | 7.76 | Apoptosis induction |

| Compound Y | OVCAR-8 | 9.76 | Cell cycle arrest |

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. Similar pyrimidine derivatives have been reported to exhibit inhibitory effects against various bacterial strains, indicating potential applications in treating infections.

Anti-inflammatory Effects

The compound's structural features may also confer anti-inflammatory properties. Research on related compounds has shown that they can inhibit pro-inflammatory cytokines and modulate immune responses, suggesting a role in inflammatory disease management.

Structure-Activity Relationship (SAR)

The biological activity of 4-Methylphenyl 2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl sulfide can be influenced by its structural components. Variations in substituents on the pyrimidine ring or modifications to the sulfide linkage can significantly alter its potency and selectivity towards specific biological targets.

Comparative Analysis

A comparative analysis of similar compounds reveals that:

- Compounds with electron-withdrawing groups on the phenyl ring tend to exhibit enhanced anticancer activity.

- The presence of a pyrrolidinyl group is crucial for maintaining bioactivity across various assays.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Optimization involves systematic variation of reaction parameters. For example:

- Catalyst Screening : Test palladium-based catalysts or phase-transfer catalysts to enhance coupling efficiency in nucleophilic substitution steps .

- Temperature Control : Use reflux conditions (e.g., 80–110°C) to balance reaction rate and byproduct formation .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) to isolate high-purity product .

- Statistical Design : Apply factorial design (e.g., Box-Behnken) to identify critical variables (e.g., molar ratios, solvent polarity) and interactions .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to verify substituent positions and sulfur linkage integrity .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns (e.g., ESI+ at m/z ~600 range) .

- X-ray Crystallography : Resolve ambiguous stereochemistry or intermolecular interactions (e.g., sulfanyl-pyrimidine packing) .

Q. What are the key considerations in experimental design when evaluating biological activity?

- Methodological Answer :

- Dose-Response Curves : Test a logarithmic concentration range (e.g., 0.1–100 µM) to determine IC values .

- Control Groups : Include positive controls (e.g., established kinase inhibitors for enzyme assays) and vehicle-only controls .

- Replicates : Perform triplicate measurements to assess variability, especially in cell-based assays .

Advanced Research Questions

Q. How can computational methods be applied to design efficient synthetic routes for this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict reaction barriers for sulfanyl group introduction .

- Reaction Path Search : Employ algorithms (e.g., GRRM) to explore alternative pathways, such as one-pot vs. stepwise synthesis .

- Machine Learning : Train models on existing pyrimidine synthesis data to predict optimal solvents or catalysts .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

- Methodological Answer :

- Assay Standardization : Compare protocols (e.g., ATP concentrations in kinase assays) to identify confounding variables .

- Structural Analysis : Overlay crystal structures (e.g., PyMol) to assess how pyrrolidinyl vs. piperazinyl substitutions alter target binding .

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., R or Python) to identify trends in IC variability .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents systematically (e.g., replace methylphenyl with chlorophenyl or methoxyphenyl groups) and test activity .

- Docking Studies : Use AutoDock Vina to simulate interactions with targets (e.g., kinase ATP-binding pockets) and prioritize analogs .

- Free Energy Perturbation (FEP) : Calculate binding affinity changes for subtle structural variations (e.g., sulfanyl vs. sulfonyl groups) .

Q. How can researchers investigate the metabolic stability of this compound in pharmacological studies?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.